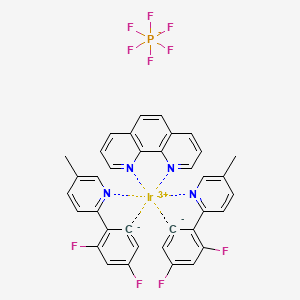
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a complex organometallic compound It consists of an iridium(3+) center coordinated with 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 1,10-phenanthroline ligands, with hexafluorophosphate as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 1,10-phenanthroline are synthesized separately through multi-step organic reactions.
Complex Formation: The iridium(3+) center is introduced by reacting iridium chloride with the ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can occur at the iridium center or the ligands, using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands, solvents like acetonitrile or dichloromethane, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(4+) complexes, while reduction may produce iridium(2+) complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation. Its unique coordination environment and electronic properties make it an effective catalyst.
Biology
In biological research, this compound can be used as a probe for studying cellular processes and as a potential therapeutic agent due to its photophysical properties.
Medicine
In medicine, this compound is explored for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.
Industry
In industry, this compound is used in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) due to its luminescent properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of the iridium center with molecular targets. The iridium center can facilitate electron transfer reactions, activate small molecules, and generate reactive intermediates. The ligands play a crucial role in stabilizing the iridium center and modulating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;ruthenium(3+);1,10-phenanthroline;hexafluorophosphate
- 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;platinum(2+);1,10-phenanthroline;hexafluorophosphate
Uniqueness
Compared to similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate exhibits unique photophysical properties, higher catalytic activity, and greater stability. These characteristics make it particularly valuable in applications requiring efficient light emission and robust catalytic performance.
Eigenschaften
Molekularformel |
C36H24F10IrN4P |
|---|---|
Molekulargewicht |
925.8 g/mol |
IUPAC-Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C12H8N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-8H;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
MMBWVTSBIIXVNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


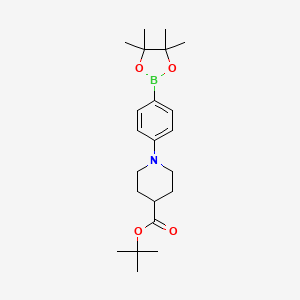
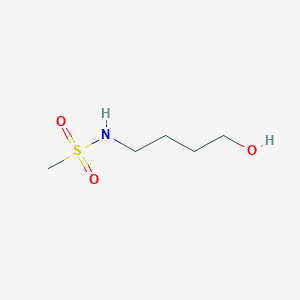
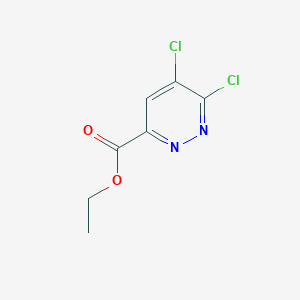
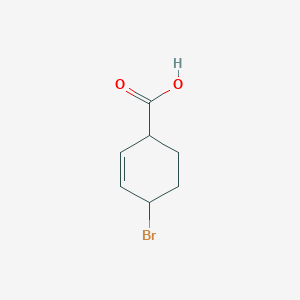

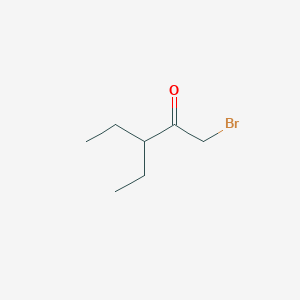
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
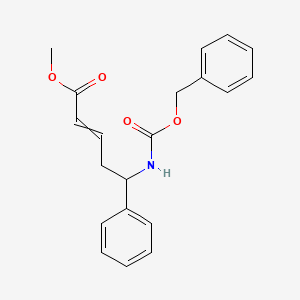
![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
